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Compound of Interest

Compound Name: 2,7-Dibromocarbazole

Cat. No.: B162537

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and
characterization of 2,7-dibromocarbazole, a key building block in the development of organic
electronic materials and pharmaceuticals.[1][2][3][4] This document offers detailed
experimental protocols, quantitative data summaries, and visual representations of the
synthetic and analytical workflows to aid researchers in their laboratory work.

Core Properties and Applications

2,7-Dibromocarbazole, with the chemical formula C12H7BrzN, is a halogenated aromatic
heterocyclic compound.[5] It typically appears as a white to light yellow or off-white powder or
crystalline solid. This compound is a vital intermediate for synthesizing a range of organic
materials, including polymers and small molecules used in organic light-emitting diodes
(OLEDSs), organic field-effect transistors (OFETSs), and organic photovoltaics (OPVs). One
notable application is its use as a precursor for PCDTBT, a polymer semiconductor employed in
polymer solar cells. The bromine atoms at the 2 and 7 positions facilitate further
functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling,
allowing for the construction of more complex molecular architectures.

Quantitative Data Summary

The physical and spectroscopic properties of 2,7-dibromocarbazole are summarized in the
tables below for easy reference.
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Table 1: Physical and Chemical Properties

Property Value Reference
CAS Number 136630-39-2
Molecular Formula C12H7Brz2N
Molecular Weight 325.00 g/mol
Melting Point 225-234 °C
Boiling Point 459.0 £ 25.0 °C
Density 1.930 + 0.06 g/cm?3
White to light yellow
Appearance
powder/crystals
Low in water, soluble in
N organic solvents like
Solubility

dichloromethane, acetone, and

ethanol.

Table 2: Spectroscopic Data
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Technique Data Reference

& 11.55 (s, 1H, -NH), 8.13-8.10
(d, J=8.4Hz, 2H, Hs), 7.75-7.74

1H NMR (300 MHz, DMSO-ds)  (d, J=1.5Hz, 2H, H2), 7.37-7.34
(dd, J1=8.4Hz, J2=1.8Hz, 2H,
Ha)

5 10.64 (s, 1H), 8.09 (d, J =

1H NMR (300 MHz, acetone- 8.4 Hz, 2H), 7.75 (d, J = 1.8
de) Hz, 2H), 7.37 (dd, J = 8.4, 1.8
Hz, 2H)

5 141.74 (C1), 123.05 (Ca),
13C NMR (75MHz, DMSO-ds) ~ 122.89 (Cs), 121.95 (Cé),
119.66 (Cs), 114.81 (C2)

[M]* calcd for C12H7BrzN,
322.8945; found 322.8938
HRMS-EI (m/z) [(7°Br)(’°Br)M]*, 324.8950
[(7°Br)(1Br)M]*, 326.8954
[(*Br)(**Br)M]*

Synthesis of 2,7-Dibromocarbazole

The most common and efficient synthesis of 2,7-dibromocarbazole is a two-step process
starting from 4,4'-dibromobiphenyl. The first step involves the nitration of 4,4'-dibromobiphenyl
to form 2-nitro-4,4'-dibromobiphenyl, followed by a reductive cyclization to yield the final
product.

Nitration Reductive Cyclization
( 4,4'-Dibromobiphenyl )M( 2-Nitro-4,4'-dibromobipheny )M( 2,7-Dibromocarbazole )

Click to download full resolution via product page

Caption: Synthetic pathway for 2,7-dibromocarbazole.
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Experimental Protocol: Synthesis

Step 1: Nitration of 4,4'-Dibromobiphenyl

To a reaction flask, add 4,4'-dibromobiphenyl and 1,2-dichloroethane as the solvent.
Add a catalytic amount of an aluminum or iron salt (e.g., AICIs or FeCls).
Heat the mixture to reflux (approximately 80-84 °C).

Slowly add dilute nitric acid dropwise to the refluxing solution. The molar ratio of 4,4'-
dibromobiphenyl to dilute nitric acid should be between 1:1.5 and 1:2.

Maintain the reaction at 80-84 °C and monitor the reaction progress using HPLC until the
starting material is consumed.

After the reaction is complete, cool the mixture and separate the organic and aqueous
layers.

Extract the aqueous layer with 1,2-dichloroethane.
Combine the organic layers and remove the solvent by distillation under reduced pressure.

Recrystallize the crude product to obtain pure 2-nitro-4,4'-dibromobiphenyl.

Step 2: Reductive Cyclization to 2,7-Dibromocarbazole

Under a nitrogen atmosphere, dissolve 2-nitro-4,4'-dibromobiphenyl in dichloromethane in a
reaction flask.

Add a deoxidizing agent. Several phosphine-based reagents can be used, such as
triphenylphosphine (PPhs), 2-diphenylphosphine-biphenyl, or tri(o-methylphenyl)phosphine.
The molar ratio of 2-nitro-4,4'-dibromobiphenyl to the deoxidizer is typically in the range of
1:2.2to 1:2.6.

Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 3 hours.

Monitor the reaction by thin-layer chromatography (TLC).
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e Once the reaction is complete, remove the dichloromethane by vacuum distillation.

o Purify the crude product by silica gel column chromatography. A common eluent system is a
mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) or dichloromethane and hexane
(e.g., 1:5 viv).

o Collect the fractions containing the product and evaporate the solvent to yield 2,7-
dibromocarbazole as an off-white powder. Yields can be high, ranging from 75% to nearly
90%.

Characterization of 2,7-Dibromocarbazole

A combination of spectroscopic and analytical techniques is used to confirm the identity and
purity of the synthesized 2,7-dibromocarbazole.

Synthesis & Purification

( Crude 2,7-Dibromocarbazole j
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Caption: Experimental workflow for the characterization of 2,7-dibromocarbazole.
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Experimental Protocols: Characterization

Melting Point Determination: The melting point of the purified 2,7-dibromocarbazole is
determined using a standard melting point apparatus. The observed melting point range should
be compared with the literature values (225-234 °C) to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving a few milligrams of the purified product in a suitable
deuterated solvent (e.g., DMSO-ds, acetone-ds, or CDCI3) in an NMR tube.

e Acquire *H and 3C NMR spectra using a spectrometer (e.g., 300 MHz or higher).

e Process the spectra and compare the chemical shifts (d), coupling constants (J), and
integration values with the data provided in Table 2 to confirm the molecular structure.

Mass Spectrometry (MS):
e Prepare a dilute solution of the sample in a suitable solvent.

e Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate
ionization technique, such as electron ionization (El).

e The resulting mass spectrum should show the molecular ion peak [M]* and the characteristic
isotopic pattern for a molecule containing two bromine atoms, confirming the elemental
composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:
e Prepare a sample, for instance, as a KBr pellet or a thin film.
e Record the FTIR spectrum over the range of 4000-400 cm~1.

e Analyze the spectrum for characteristic absorption bands corresponding to the functional
groups present in 2,7-dibromocarbazole, such as N-H stretching and C-Br stretching
vibrations.

Further Reactions
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2,7-Dibromocarbazole is a versatile intermediate that can undergo further chemical
transformations.

N-Alkylation: The nitrogen atom of the carbazole ring can be alkylated to modify the solubility
and electronic properties of the molecule. This is often achieved by reacting 2,7-
dibromocarbazole with an alkyl halide in the presence of a base.

Suzuki-Miyaura Cross-Coupling: The bromo-substituents at the 2 and 7 positions are ideal for
palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various boronic acids or
esters. This reaction allows for the introduction of aryl or other organic fragments, leading to the
synthesis of a wide array of functional materials.

N-Alkylation
(Allyl Halide, Base) [ N—AIkyI—2,7—dibromocarbazole]
h A
2,7-Dibromocarbazole v
J Suzuki Coupling
(Ar-B(OH)2, Pd Catalyst, Base) [ 2,7-Diarylcarbazole ]

Click to download full resolution via product page
Caption: Common subsequent reactions of 2,7-dibromocarbazole.

This technical guide provides a solid foundation for the synthesis and characterization of 2,7-
dibromocarbazole. By following the detailed protocols and utilizing the provided data,
researchers can confidently prepare and verify this important chemical intermediate for their
specific applications in materials science and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. CN102875447A - Method for preparing 2,7-dibromocarbazole - Google Patents
[patents.google.com]

e 2. materials.alfachemic.com [materials.alfachemic.com]

o 3. High Purity 2,7-dibroMocarbazole 136630-39-2 In Stock [hcchems.com]
e 4. ossila.com [ossila.com]

e 5. Page loading... [guidechem.com]

» To cite this document: BenchChem. [Synthesis and Characterization of 2,7-
Dibromocarbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b162537#synthesis-and-characterization-of-2-7-
dibromocarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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